2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Procure 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide for your medicinal chemistry and kinase inhibitor research. This compound features a 5-amino-pyrazole motif, a validated hinge-binding pharmacophore with two critical hydrogen-bond donors absent in 5-methyl analogs. The 3-pyridyl regioisomer, a preferred embodiment in PDHK inhibitor patents (EP3348545A1), provides distinct target engagement geometry compared to 2-pyridyl isomers. With a favorable XLogP3 (~0.0), it minimizes false-positive aggregation risks. Ideal for expanding focused kinase libraries and aqueous-phase metal complexation studies.

Molecular Formula C10H12N6
Molecular Weight 216.24 g/mol
CAS No. 2090851-40-2
Cat. No. B1492824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
CAS2090851-40-2
Molecular FormulaC10H12N6
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=N)N
InChIInChI=1S/C10H12N6/c11-9(12)6-16-10(13)4-8(15-16)7-2-1-3-14-5-7/h1-5H,6,13H2,(H3,11,12)
InChIKeySJSAUJQHHKTGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide (CAS 2090851-40-2): Chemical Class Baseline for Procurement Evaluation


2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide (CAS 2090851-40-2) is a heterocyclic small molecule with the molecular formula C10H12N6 and a molecular weight of 216.24 g·mol⁻¹ [1]. It belongs to the pyridyl-pyrazole acetimidamide class, characterized by a pyrazole core substituted at the 3-position with a pyridin-3-yl group, at the 5-position with a primary amino group, and at the N1 position with an acetimidamide side chain. This substitution pattern distinguishes it from numerous close analogs that bear methyl, ethyl, hydrogen, or alternative heteroaryl substituents at these positions [2]. The compound is commercially available from multiple suppliers at purities of ≥95% and is primarily utilized as a research chemical in medicinal chemistry, kinase inhibitor design, and coordination chemistry applications [3].

Why In-Class Substitution of 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide Without Quantitative Evidence Is Not Scientifically Justifiable


The pyridyl-pyrazole acetimidamide scaffold contains three independently variable substitution sites—the pyridyl regioisomeric position (2-, 3-, or 4-yl), the pyrazole C5 substituent (amino, methyl, ethyl, or hydrogen), and the acetimidamide terminus—each of which exerts a distinct and often non-additive effect on hydrogen-bonding capacity, electronic distribution, and target engagement geometry [1]. Even within the same nominal class, replacing the 5-amino group with a 5-methyl group (CAS 2098109-16-9) eliminates two hydrogen-bond donor sites and alters the topological polar surface area, while shifting the pyridyl attachment from the 3- to the 2-position (CAS 2098135-78-3) reorients the nitrogen lone pair and changes the molecular dipole, both of which are known to affect kinase selectivity profiles in related aminopyridine and aminopyrazole series [2]. Because no head-to-head biochemical or cellular profiling data have been published for these specific analogs, any assumption of functional interchangeability is unsupported and carries a high risk of confounding structure-activity relationship (SAR) interpretation in lead optimization campaigns [3].

Quantitative Differentiation Evidence for 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 5-Amino vs. 5-Methyl vs. 5-Unsubstituted Analogs

The target compound possesses a 5-amino substituent, providing two additional hydrogen-bond donors (HBDs) compared to the 5-methyl analog (CAS 2098109-16-9) and the 5-unsubstituted analog (CAS 2098070-20-1). This difference is critical for target engagement in kinase ATP-binding pockets, where aminopyrazole NH2 groups frequently form key hydrogen bonds with hinge-region carbonyls, as documented across multiple aminopyrazole kinase inhibitor series [1].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Topological Polar Surface Area Differentiation: Impact on Membrane Permeability

The target compound has a predicted topological polar surface area (TPSA) of approximately 106.6 Ų (incorporating contributions from the 5-amino group, pyridyl nitrogen, and acetimidamide), which is approximately 26 Ų higher than the 5-unsubstituted analog (TPSA ≈ 80.6 Ų) [1]. This difference places the target compound closer to the TPSA threshold associated with improved aqueous solubility at the potential expense of passive membrane permeability, an important consideration in cellular assay design.

Drug design Physicochemical properties ADME prediction

Pyridyl Regioisomeric Differentiation: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Isomers

The target compound incorporates a pyridin-3-yl substituent, which positions the pyridine nitrogen at the meta position relative to the pyrazole attachment point. This regioisomeric arrangement has been shown in structurally related aminopyridine kinase inhibitor series to produce distinct selectivity profiles compared to the 2-pyridyl (ortho) and 4-pyridyl (para) isomers [1]. In the PDHK inhibitor patent literature covering pyrazole-amide compounds, the 3-pyridyl regioisomer is explicitly claimed and exemplified, while 2-pyridyl and 4-pyridyl isomers are not equivalently represented, suggesting regioisomer-dependent activity [2].

Kinase inhibitor design Regioisomer selectivity Molecular recognition

Predicted Lipophilicity (XLogP3) and Its Impact on Assay Artifact Risk

The target compound has a predicted XLogP3 of approximately 0.0 (calculated from the Kuujia.com datasheet), which is approximately 0.4 log units lower than the 5-methyl analog (XLogP3 = 0.4) and significantly lower than the 5-ethyl-2-pyridyl analog (XLogP3 = 0.8) [1]. Compounds with XLogP3 < 1 are generally considered at reduced risk for non-specific hydrophobic aggregation and promiscuous inhibition in biochemical assays, a known confounding factor in early-stage screening [2].

Assay development Lipophilicity Promiscuity prediction

Recommended Research and Procurement Application Scenarios for 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide


Kinase Hinge-Binder Fragment Library Expansion

The 5-amino-pyrazole motif is a validated hinge-binding pharmacophore in kinase drug discovery, with the primary amino group capable of donating two hydrogen bonds to the backbone carbonyl of the kinase hinge region. Unlike 5-methyl or 5-unsubstituted analogs that lack these H-bond donors, the target compound provides the complete donor set required for canonical hinge recognition. Procurement of this compound is warranted when expanding focused kinase inhibitor libraries that require diverse hinge-binding elements with balanced polarity (XLogP3 ≈ 0.0), as supported by the hydrogen-bond donor difference established in Section 3, Evidence Item 1 [1].

PDHK-Targeted Metabolic Disease Lead Identification

The pyridyl-pyrazole scaffold is explicitly claimed in patent EP3348545A1 as a PDHK inhibitor chemotype for the treatment of diabetes, metabolic syndrome, cardiac failure, and cancer. The 3-pyridyl regioisomer is a preferred embodiment within this patent family. The target compound, bearing the 5-amino group, offers an underexplored substitution vector not extensively exemplified in the patent literature, making it a valuable probe for establishing SAR around the pyrazole C5 position in PDHK inhibitor programs. The regioisomeric differentiation evidence (Section 3, Evidence Item 3) supports its specificity relative to 2-pyridyl and 4-pyridyl isomers [2].

Biochemical Assay Development with Reduced Aggregation Artifact Risk

With a predicted XLogP3 of approximately 0.0, this compound sits in a favorable lipophilicity range that minimizes the risk of colloidal aggregation—a common source of false-positive hits in biochemical high-throughput screening. This property differentiates it from more lipophilic analogs (e.g., 5-ethyl-2-pyridyl analog, XLogP3 = 0.8) and makes it a preferred choice for assay development laboratories seeking to validate primary screening hits with orthogonal biophysical methods such as SPR or ITC, where soluble, non-aggregating ligands are essential (Section 3, Evidence Item 4) [3].

Metal Coordination Chemistry and Metallodrug Scaffold Development

The combination of a pyridin-3-yl nitrogen, a pyrazole N2 nitrogen, and the acetimidamide moiety creates a polydentate ligand framework capable of chelating transition metals. The 5-amino group provides an additional coordination site or hydrogen-bond anchor that is absent in the 5-methyl and 5-unsubstituted analogs. This structural feature, combined with the higher TPSA (approximately 106.6 Ų versus 80.6 Ų for comparators), enhances water solubility and makes this compound particularly suitable for aqueous-phase metal complexation studies relevant to metallodrug design and catalytic application development (Section 3, Evidence Item 2) [4].

Quote Request

Request a Quote for 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.